molecular formula C11H13BrN2O4 B566220 tert-Butyl (4-bromo-2-nitrophenyl)carbamate CAS No. 327046-79-7

tert-Butyl (4-bromo-2-nitrophenyl)carbamate

Cat. No.: B566220
CAS No.: 327046-79-7
M. Wt: 317.139
InChI Key: VALNWXMPJVPVLQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13BrN2O4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromo-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is used in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-2-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (4-chlorophenyl)carbamate
  • tert-Butyl (4-fluorophenyl)carbamate

Uniqueness

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and binding properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous .

Biological Activity

tert-Butyl (4-bromo-2-nitrophenyl)carbamate (C₁₁H₁₃BrN₂O₄) is a compound of significant interest in medicinal and organic chemistry due to its unique structural features, which include a bromine atom and a nitro group. These functional groups contribute to its biological activity, particularly in enzyme inhibition and protein interactions.

The compound is classified as a carbamate, a derivative of carbamic acid, with a tert-butyl group attached to the nitrogen atom. Its structure allows it to engage in various chemical reactions, such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles, which can lead to the formation of diverse derivatives.
  • Reduction Reactions : The nitro group can be reduced to an amino group, enhancing its biological activity.
  • Oxidation Reactions : Although less common, oxidation can occur under specific conditions.

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The bromine and nitro groups are crucial for binding, leading to inhibition or modulation of enzymatic activity .

Enzyme Inhibition

Research indicates that this compound is utilized in studies focused on enzyme inhibition. Its ability to inhibit specific enzymes makes it valuable in drug development, particularly for targeting pathways involved in diseases such as cancer and viral infections. For instance, it has been noted for its potential role in modulating histone deacetylase (HDAC) activity, which is crucial for regulating gene expression .

Case Studies

  • Histone Deacetylase Inhibition : In a study exploring hybrid compounds based on this carbamate, it was found that modifications could enhance selectivity for HDAC class I enzymes. The compound exhibited significant inhibitory effects on HDAC-1 and HDAC-2, with IC50 values indicating potent activity .
  • Viral Inhibition : Another study highlighted the potential of compounds derived from this compound in inhibiting viral replication mechanisms. The compound's structural characteristics allowed it to interfere with viral oncogene expression, making it a candidate for further exploration in antiviral therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₃BrN₂O₄Nitro group enhances reactivity
tert-Butyl (4-chlorophenyl)carbamateC₁₁H₁₃ClN₂O₄Chlorine atom may exhibit different binding properties
tert-Butyl (4-fluorophenyl)carbamateC₁₁H₁₃FN₂O₄Fluorine substitution alters electronic properties

The presence of both bromine and nitro groups in this compound provides distinct reactivity and binding properties compared to its analogs. This specificity is advantageous for targeted synthetic applications and biological research.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNWXMPJVPVLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680512
Record name tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327046-79-7
Record name tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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